- Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions, Tetrahedron, 2019, 75(37),
Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
- (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
- (S)-dimethylprolidin-2-ylmethanol
- CTK0A9772
- AG-E-11081
- AC1MBG19
- (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
- [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
- SBB017513
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
- (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
- (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
- (S)-2-(pyrrolidin-2-yl)propan-2-ol
- (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
- (S)-2-pyrrolidin-2-yl-propan-2-ol
- (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
- (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
- (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
- 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
- (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
- 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
- AK170520
- PSXWGNIMIRRWRB-LURJTMIESA-N
- FCH933269
- SB21854
- alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
- (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
- 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
- (2S)-α,α-Dimethylpyrrolidin-2-methanol
- (S)-α,α-Dimethyl-2-pyrrolidinemethanol
- AKOS006339532
- MFCD11975452
- SCHEMBL1266740
- CS-0052120
- EN300-2953728
- DS-7588
- 92053-25-3
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
-
- MDL: MFCD11975452
- Inchi: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
- InChI Key: PSXWGNIMIRRWRB-LURJTMIESA-N
- SMILES: C([C@H]1NCCC1)(O)(C)C
Computed Properties
- Exact Mass: 129.11500
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: 0.3
Experimental Properties
- Boiling Point: 195.7±13.0°C at 760 mmHg
- PSA: 32.26000
- LogP: 0.83810
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109066-1g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 1g |
$440 | 2021-08-06 | |
| Chemenu | CM109066-5g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 5g |
$1320 | 2021-08-06 | |
| TRC | P999970-10mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P999970-50mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P999970-100mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 100mg |
$ 185.00 | 2022-06-03 | ||
| abcr | AB454592-250 mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; . |
92053-25-3 | 95% | 250mg |
€346.70 | 2023-05-18 | |
| abcr | AB454592-1 g |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; . |
92053-25-3 | 95% | 1g |
€663.90 | 2023-05-18 | |
| Chemenu | CM109066-250mg |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 250mg |
$78 | 2024-07-20 | |
| Chemenu | CM109066-1g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 1g |
$233 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VZ730-250mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 95%,ee99% | 250mg |
544CNY | 2021-05-08 |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Production Method
Production Method 1
Production Method 2
- Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol, Journal of the Chemical Society, 1987, (9), 1909-14
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
- A New Class of Modular Chiral Ligands with Fluxional Groups, Journal of the American Chemical Society, 2003, 125(31), 9306-9307
Production Method 4
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 5
- Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis, ARKIVOC (Gainesville, 2012, (3), 5-19
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
- Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753
Production Method 7
- Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 8
- Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach, Angewandte Chemie, 2009, 48(3), 496-499
Production Method 9
- Asymmetric cyclopentannulation reactions: scope and limitation, 2003, , ,
Production Method 10
- Preparation of thiophene derivatives as anticancer agents, World Intellectual Property Organization, , ,
Production Method 11
- Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols, Chemical Science, 2012, 3(10), 2949-2957
Production Method 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
- Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols, Organic Letters, 2015, 17(9), 2242-2245
Production Method 13
- Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704
Production Method 14
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
- Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency, Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435
Production Method 15
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
- Reagents and methods for oligonucleotide synthesis, World Intellectual Property Organization, , ,
Production Method 16
1.2 Reagents: Potassium hydroxide Solvents: Methanol
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),
Production Method 17
- Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 18
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials
- (S)-tert-Butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
- (s)-2-(1-benzylpyrrolidin-2-yl)propan-2-ol
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Suppliers
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
Recent Advances in the Study of 2-[(2S)-pyrrolidin-2-yl]propan-2-ol (CAS: 92053-25-3): A Comprehensive Research Brief
The compound 2-[(2S)-pyrrolidin-2-yl]propan-2-ol (CAS: 92053-25-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The stereospecific nature of this compound, particularly its (2S) configuration, makes it a valuable building block for the synthesis of biologically active molecules. Recent studies have focused on its role as a key intermediate in the development of novel therapeutic agents, particularly in the areas of neurology and oncology.
One of the most notable advancements in the study of 2-[(2S)-pyrrolidin-2-yl]propan-2-ol is its application in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for α4β2 nAChR subtypes, suggesting potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. The researchers utilized molecular docking studies and in vitro binding assays to elucidate the structure-activity relationship, revealing that the stereochemistry at the pyrrolidine ring significantly influences receptor binding affinity.
From a synthetic chemistry perspective, recent work has focused on developing more efficient and stereoselective routes to produce 2-[(2S)-pyrrolidin-2-yl]propan-2-ol. A 2024 publication in Organic Letters described a novel asymmetric hydrogenation protocol using chiral ruthenium catalysts, achieving excellent enantioselectivity (>99% ee) and high yield (92%). This methodological advancement addresses previous challenges in the large-scale production of this compound while maintaining strict stereochemical control, which is crucial for its pharmaceutical applications.
In the realm of drug metabolism and pharmacokinetics (DMPK), recent investigations have examined the metabolic stability and clearance pathways of 2-[(2S)-pyrrolidin-2-yl]propan-2-ol derivatives. Studies utilizing human liver microsomes and hepatocytes have identified cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for the metabolism of these compounds. These findings, published in Drug Metabolism and Disposition (2023), have important implications for drug design, suggesting that structural modifications may be necessary to optimize metabolic stability while preserving pharmacological activity.
The potential therapeutic applications of 2-[(2S)-pyrrolidin-2-yl]propan-2-ol derivatives continue to expand. Recent preclinical studies have demonstrated their efficacy as σ-1 receptor ligands with neuroprotective properties, as reported in the European Journal of Medicinal Chemistry (2024). Additionally, computational studies have predicted favorable blood-brain barrier penetration for several derivatives, further supporting their potential as central nervous system (CNS) therapeutics. These developments highlight the compound's versatility and the growing interest in its pharmacological applications.
Looking forward, research on 2-[(2S)-pyrrolidin-2-yl]propan-2-ol (CAS: 92053-25-3) is expected to focus on several key areas: (1) development of novel synthetic methodologies to access structurally diverse derivatives, (2) exploration of new biological targets and mechanisms of action, and (3) optimization of pharmacokinetic properties for clinical translation. The compound's unique structural features and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts in multiple therapeutic areas.
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